molecular formula C12H14BrNO3 B11549275 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid

4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid

Cat. No.: B11549275
M. Wt: 300.15 g/mol
InChI Key: LGHKVLRNEBYYJF-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid is a brominated aromatic carboxamide derivative featuring a butanoic acid backbone. The compound’s structure includes a 4-bromo-2-methylphenyl group attached via a carbamoyl linkage to the γ-carbon of butanoic acid.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

5-(4-bromo-2-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H14BrNO3/c1-8-7-9(13)5-6-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

LGHKVLRNEBYYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most widely reported method involves a nucleophilic acyl substitution between glutaric anhydride and 4-bromo-2-methylaniline (Figure 1). The amine group of the aniline attacks the electrophilic carbonyl carbon of the anhydride, forming an amide bond and releasing a carboxylic acid byproduct.

Reaction Equation :

Glutaric anhydride+4-Bromo-2-methylaniline4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid+COOH byproduct\text{Glutaric anhydride} + \text{4-Bromo-2-methylaniline} \rightarrow \text{4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid} + \text{COOH byproduct}

Procedure and Conditions

  • Solvent : Toluene or acetone.

  • Temperature : Room temperature to reflux (25–110°C).

  • Stoichiometry : 1:1 molar ratio of anhydride to aniline.

  • Workup : The precipitate is filtered, washed with toluene (to remove unreacted reagents), and purified via recrystallization from ethanol/acetone (1:1 v/v).

Yield : 82–85%.

Key Data from Literature

ParameterValue/DescriptionSource
Reaction Time2–6 hours
Purification MethodRecrystallization (ethanol/acetone)
Melting Point155–156°C
IR Peaks (cm⁻¹)1695 (C=O, carboxylic acid), 1653 (amide)

Optimization of Reaction Conditions

Solvent Effects

  • Toluene : Preferred for anhydride reactions due to low polarity, which minimizes side reactions.

  • DMF : Used in coupling agent methods for improved solubility of reagents.

Temperature Control

  • Room Temperature : Sufficient for most reactions, but reflux (110°C) accelerates kinetics in toluene.

  • Side Reactions : Elevated temperatures may lead to decarboxylation or decomposition.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/acetone mixtures yield high-purity crystals.

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) for coupling agent methods.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 7.50–7.58 (m, aromatic H), δ 2.78 (s, CH₃), δ 1.84–2.30 (m, CH₂ chain).

  • ¹³C NMR :

    • 172.1 ppm (C=O, carboxylic acid), 165.3 ppm (C=O, amide).

  • MS (ESI+) : m/z 330.03 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)PurityScalabilityCost Efficiency
Classical (anhydride)82–85HighIndustrialHigh
Coupling Agent~90Very HighLab-scaleModerate

Key Insight : The classical method is industrially viable, while coupling agent routes offer higher purity for research applications.

Challenges and Solutions

Common Issues

  • Byproduct Formation : Unreacted glutaric acid or over-alkylation products.

  • Solubility : Poor solubility of 4-bromo-2-methylaniline in non-polar solvents.

Mitigation Strategies

  • Stepwise Addition : Slow addition of aniline to the anhydride solution reduces side reactions.

  • Catalysts : Trace sulfuric acid (0.1 eq.) accelerates reaction kinetics without byproducts .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid moiety in this compound undergoes esterification with alcohols, forming esters. This reaction is facilitated by the acidic nature of the carboxylic acid group, which reacts with alcohols in the presence of acid catalysts (e.g., HCl or H₂SO₄) to yield ester derivatives. The esterification process follows a typical nucleophilic acyl substitution mechanism, where the alcohol attacks the carbonyl carbon of the carboxylic acid.

Hydrogen Bonding and Supramolecular Interactions

The compound’s molecular structure enables hydrogen bonding, which governs its crystalline packing and stability. Key interactions include:

  • Carboxylic acid dimerization : The carboxylic acid groups form eight-membered {⋯OCOH}₂ synthons via O–H⋯O hydrogen bonds .

  • Amide interactions : Amide-N–H⋯O(amide) hydrogen bonds mediate supramolecular tape formation in the crystal lattice .

These interactions are critical for understanding the compound’s solid-state behavior and potential applications in materials science.

Analytical Characterization

Reactions and products are typically verified using:

  • NMR spectroscopy : Broad resonances for NH and OH protons (e.g., δ 10–12 ppm in DMSO-d₆) .

  • IR spectroscopy : Key absorptions at ~1689 cm⁻¹ (amide C=O) and ~1662 cm⁻¹ (asymmetric carboxylic acid C=O) .

  • Mass spectrometry : Molecular ion peaks and fragment patterns confirm structural integrity .

This compound’s reactivity and synthesis pathways highlight its versatility in organic chemistry, particularly in the design of bioactive molecules. Further studies on its substitution chemistry (e.g., bromine displacement) could expand its applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid exhibit significant anticancer properties. This compound may act as an inhibitor of specific pathways involved in cancer cell proliferation. For instance, derivatives with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to reduced cell viability.

Case Study:
A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity. The mechanism involves the induction of oxidative stress and subsequent apoptosis in sensitive cancer cell lines .

Table 1: Anticancer Activity Overview

CompoundIC50 (μM)Target Cancer Cell LineMechanism of Action
This compoundTBDTBDApoptosis via mitochondrial pathways
Related compound0.05MDA468Induction of oxidative stress

Neurological Applications

2.1 Potassium Channel Modulation
The compound has been identified as a modulator of KCNQ2 and KCNQ4 potassium channels, which are crucial for regulating neuronal excitability. By opening these channels, the compound can reduce neuronal excitability and modulate electrical signaling in neurons.

Mechanism of Action:
The interaction with KCNQ channels leads to an increase in potassium ion flow across the cell membrane, resulting in hyperpolarization of neurons and decreased likelihood of action potential firing .

Anti-inflammatory Properties

3.1 Inhibition of Pro-inflammatory Cytokines
There is growing evidence that compounds similar to this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Research Findings:
Studies have shown that related compounds can significantly reduce levels of inflammatory markers such as cyclooxygenase (COX) enzymes in vitro, suggesting potential applications in treating inflammatory diseases .

Synthetic Applications

4.1 Chemical Synthesis and Drug Design
The carbamate group present in this compound is a key structural motif in many pharmaceuticals, enhancing its utility in drug design and synthesis. Its derivatives are being explored for their potential as prodrugs, where they can be metabolized into active forms within the body, increasing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical and Structural Comparisons

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight Substituents LogP (Estimated)
Target Compound C₁₂H₁₄BrNO₃ 316.15 g/mol 4-Br, 2-CH₃ ~2.5
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid C₁₁H₁₂ClNO₃ 257.67 g/mol 4-Cl ~1.8
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid C₁₁H₁₀Cl₂NO₃ 292.11 g/mol 2-Cl, 4-Cl ~2.6
  • Polarity : Bromine’s higher atomic polarizability increases van der Waals interactions, enhancing melting points compared to Cl analogs.

Crystal Structure Insights

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: Space group: P1̄. Hydrogen-bonding: Carboxylic acid dimers and N–H⋯O interactions stabilize the lattice .
  • Target Compound : Anticipated to exhibit similar dimeric motifs but with Br⋯Br interactions (if present) influencing packing.

Biological Activity

4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid, a derivative of the carboxylic acid class, has attracted significant attention in recent years due to its promising biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Derivatives

The compound belongs to a broader class of arylcarbamoylbutanoic acids, which have been studied for their structural diversity and biological properties. The specific structure of this compound includes a bromo-substituted phenyl group that is crucial for its activity. Research indicates that variations in the aryl group significantly influence the compound's pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several derivatives against HepG-2 (liver cancer) and A-431 (skin cancer) cell lines using MTT assays. The results indicated that:

CompoundIC50 (µg/mL)Cell Line
4-Bromo-2-methylphenyl derivative1.61 ± 1.92HepG-2
4-Bromo-2-methylphenyl derivative1.98 ± 1.22A-431

These findings suggest that the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxic activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as a therapeutic agent.

Antimicrobial Efficacy

A biocidal investigation revealed that:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus5.521
Escherichia coli7.25

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its resistance to multiple antibiotics .

The mechanism underlying the biological activities of this compound involves DNA intercalation . Studies using UV-visible spectroscopy and viscometric techniques confirmed that the compound interacts with DNA through an intercalative mode, which may contribute to its anticancer effects by disrupting DNA replication in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Substituent Effects : The presence of halogen atoms (e.g., bromine) on the phenyl ring enhances both anticancer and antimicrobial activities.
  • Chain Length : Variations in the butanoic acid chain length affect solubility and bioavailability.
  • Functional Groups : The introduction of additional functional groups can modulate potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a carbamoylation reaction. A primary amine (e.g., 4-bromo-2-methylaniline) reacts with a suitable carbonyl source, such as a chloroformate or activated carboxylic acid derivative (e.g., 4-carboxybutanoic acid chloride), under inert conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) and melting point analysis .
  • Key Considerations : Use anhydrous solvents to prevent hydrolysis, and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm the carbamoyl linkage (δ ~8.5 ppm for NH, δ ~165 ppm for carbonyl).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O stretch).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks .
    • Software : SHELX suite for crystallographic refinement; WinGX for data processing .

Advanced Research Questions

Q. How can researchers design experiments to investigate the intercalative binding of this compound with single-stranded DNA (SSDNA)?

  • Experimental Design :

  • UV-Vis Spectroscopy : Monitor hypochromism and redshift in the compound’s absorption spectrum upon SSDNA addition.
  • Fluorescence Quenching : Measure emission intensity changes (λex_{ex} ~280 nm) to calculate binding constants (e.g., Stern-Volmer plots).
  • Molecular Docking : Use AutoDock Vina to simulate binding modes, focusing on planar aromatic interactions and groove binding .
    • Controls : Include ethidium bromide as a positive intercalator and calf thymus DNA for comparison.

Q. What methodological approaches resolve contradictions in reported bioactivities (e.g., antioxidant vs. antimicrobial efficacy)?

  • Analysis Framework :

  • Isomer-Specific Activity : Compare activities of structural isomers (e.g., ortho vs. para substituents) to identify pharmacophores.
  • Assay Conditions : Standardize protocols (e.g., DPPH for antioxidant activity; MIC for antimicrobial testing) across studies.
  • Data Reprodubility : Validate results using orthogonal methods (e.g., ESR for radical scavenging; time-kill assays for bactericidal effects) .
    • Example : reports varying antimicrobial potencies for isomers due to steric hindrance in bacterial target binding.

Q. How can computational tools enhance the understanding of this compound’s structure-activity relationship (SAR)?

  • Workflow :

  • Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS.
  • QSAR Modeling : Train models on bioactivity datasets to identify critical substituents (e.g., bromo vs. methyl groups) .
    • Validation : Cross-check predictions with experimental IC50_{50} values from enzyme inhibition assays.

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